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Clinical Efficacy and Safety Profile

The table below summarizes the clinical outcomes and safety data from key studies on rucaparib

combination therapy.

Combination &
Context

Recommended Phase II
Dose

Key Efficacy
Findings

Most Common Grade ≥3
Toxicities

| Rucaparib + Carboplatin in advanced solid tumours (Phase I) [1] | Oral Rucaparib: 240 mg/day (Days 1-

14) Carboplatin: AUC 5 mg·mL−1·min−1 (Day 1) in 21-day cycles | Radiologic antitumour activity,

primarily in BRCA-mutated breast and ovarian cancers [1] | Neutropenia (27.1%), Thrombocytopenia

(18.8%) [1] | | Rucaparib + Atezolizumab in gynaecological cancers and TNBC (Phase Ib) [2] | Rucaparib:

600 mg BID (with a 21-day run-in) Atezolizumab: 1200 mg IV on Day 1 of each 21-day cycle | Clinical

activity was typically observed in patients with BRCA-mutated tumours [2] | Gastrointestinal effects,

Fatigue, Liver enzyme elevations, Anaemia [2] |

Detailed Experimental Protocols

Here are the methodologies from the pivotal clinical studies investigating rucaparib combinations.
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Protocol 1: Rucaparib and Carboplatin Combination (Phase I
Study) [1]

Study Design: This was an open-label, multicenter, dose-escalation phase I study (NCT01009190).

Patient Population: Adults with histologically confirmed advanced solid tumours, an ECOG
Performance Status of 0 or 1, and adequate organ function. A median of three prior therapies were

allowed.
Treatment Schedule:

Patients received oral rucaparib once daily on Days 1-14 of each 21-day cycle.
Carboplatin was administered intravenously on Day 1 at doses of AUC3, AUC4, or AUC5.

The maximum tolerated dose (MTD) was established at 240 mg per day oral rucaparib with
carboplatin AUC5.

Primary Endpoint Assessment: Dose-limiting toxicities (DLTs) were assessed during the first
treatment cycle. Safety was monitored throughout all cycles via adverse events (AEs), serious AEs,

and laboratory parameters.
Efficacy Assessment: Antitumour activity was evaluated radiologically, with responses assessed

according to study-specific criteria.

Protocol 2: Rucaparib and Atezolizumab Combination (Phase Ib
COUPLET Study) [2]

Study Design: Multi-centre, two-part, open-label, non-randomised Phase Ib study (NCT03101280).

Patient Population: Patients with advanced gynaecological cancer or triple-negative breast cancer
(TNBC). The dose-expansion phase (Part 2) enrolled patients with platinum-sensitive, BRCA-mutated

or HRD/LOH-high tumours.
Treatment Schedule:

A unique feature was the 21-day run-in period of single-agent oral rucaparib (600 mg twice
daily).

This was followed by continuous oral rucaparib at the same dose in combination with
intravenous atezolizumab (1200 mg) on Day 1 of each 21-day cycle.

Biomarker Analysis: Tumor biopsies were collected at three time points:
Pre-treatment

During the rucaparib run-in
After the start of combination therapy These were analyzed for markers of DNA damage repair,

apoptosis, and the immune microenvironment (e.g., PD-L1, CD8+ T cells).
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Mechanism of Action and Synergy

The therapeutic effect of rucaparib, both as a monotherapy and in combination, is based on its mechanism of

action within cancer cells.
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Diagram: Synthetic Lethality of PARP Inhibition in HR-Deficient Cells. In cells with homologous

recombination (HR) deficiency (e.g., BRCA1/2 mutation), PARP inhibition traps PARP proteins on DNA,

leading to persistent single-strand breaks that collapse replication forks and become lethal double-strand

breaks that cannot be repaired [1].

Key Considerations for Protocol Design

Patient Selection: Biomarker status is critical. The greatest efficacy for rucaparib combinations has

been observed in patients with BRCA1 or BRCA2 mutations or broader homologous recombination
deficiency (HRD) [1] [2].

Toxicity Management: Hematological toxicities are the primary dose-limiting side effects. Protocols
must include plans for dose delays, reductions, and supportive care for neutropenia and

thrombocytopenia [1].
Novel Combinations: The combination of PARP inhibitors with immunotherapy is an active area of

research. The COUPLET study suggests the mechanism may involve enhancing anti-tumour
immunity by activating the STING pathway and increasing CD8+ T-cell infiltration [2].

Conclusion

Rucaparib combination therapy, particularly with carboplatin, is a validated strategy for treating advanced

solid tumours, especially those with HRD. The recommended Phase II protocol for this combination uses

intermittent oral rucaparib (240 mg/day, Days 1-14) with carboplatin (AUC5, Day 1) in a 21-day cycle.

Emerging research on combining rucaparib with atezolizumab includes a unique rucaparib run-in period and

shows promise in biomarker-selected populations, highlighting the importance of translational research in

developing these regimens.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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